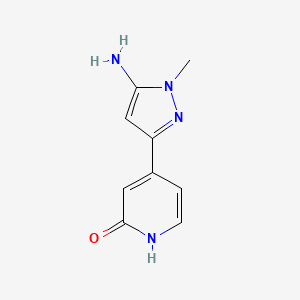

4-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one is a heterocyclic compound that features both pyrazole and pyridinone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 5-amino-1-methyl-1H-pyrazole and a suitable pyridinone derivative can be carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- 5-Amino-1-methyl-1H-pyrazol-3-ol

- 5-Amino-1-methyl-3-phenylpyrazole

Comparison

4-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one is unique due to its combined pyrazole and pyridinone rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications.

Biological Activity

4-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds that have shown promise in various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications.

Anticancer Activity

Research indicates that derivatives of the pyrazole and dihydropyridine scaffolds exhibit potent anticancer properties. For instance, studies have demonstrated that modifications to the dihydropyridin structure can enhance cytotoxicity against various cancer cell lines. One study reported that specific derivatives showed IC50 values as low as 0.59 µM against MCF7 breast cancer cells, indicating strong antiproliferative effects .

Table 1: Cytotoxicity of Selected Dihydropyridine Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 4g | MCF7 | 0.59 | >25 |

| 4e | HL60 | 1.00 | >20 |

| 4b | K562 | 1.05 | >15 |

| 4a | HEL | 1.50 | >18 |

These findings suggest that the structural characteristics of the compound significantly influence its biological activity, with certain substitutions leading to enhanced potency against specific cancer types.

Anti-inflammatory Activity

The pyrazole moiety has been linked to anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and enzymes. A study highlighted that compounds containing pyrazole demonstrated significant inhibition of inflammatory markers in vitro, suggesting their potential utility in treating inflammatory diseases .

Antimicrobial Activity

Compounds similar to this compound have also shown promising antimicrobial activity. The presence of the pyrazole ring has been associated with effective antibacterial and antifungal properties. For example, certain derivatives exhibited activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial efficacy .

Case Study 1: Anticancer Efficacy

In a clinical setting, a compound derived from the pyrazole scaffold was tested against a panel of hematological tumor cell lines (HEL, K562, HL60). The results indicated that certain modifications led to a marked increase in cytotoxicity compared to standard treatments like doxorubicin . The study emphasized the importance of structural optimization in enhancing therapeutic efficacy.

Case Study 2: Inhibition of p38 MAP Kinase

Another significant finding involved the discovery of selective inhibitors for p38 MAP kinase derived from similar pyrazole compounds. These inhibitors were shown to possess high oral bioavailability and selectivity, demonstrating the potential for developing targeted therapies for inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one?

- Methodological Answer : The compound is typically synthesized via multi-step heterocyclic condensation. A pyrazole precursor (e.g., 5-amino-1-methyl-1H-pyrazole) is coupled with a dihydropyridinone scaffold using coupling agents like EDCI/HOBt. Reaction conditions (e.g., solvent polarity, temperature) are critical for regioselectivity. For example, describes analogous syntheses using tetrazole intermediates under reflux in acetonitrile .

- Key Parameters :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | EDCI/HOBt, DMF, 25°C | 65–70 |

| 2 | Cyclization (THF, 60°C) | 80–85 |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are standard. ¹H NMR confirms substitution patterns (e.g., pyrazole NH2 at δ 5.2–5.5 ppm). IR spectroscopy identifies carbonyl stretches (C=O at ~1680 cm⁻¹). highlights computational validation of spectral data via DFT calculations .

Q. How can researchers validate the purity of this compound for biological assays?

- Methodological Answer : Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) with UV detection at 254 nm is recommended. provides a validated assay method using ammonium acetate buffer (pH 6.5) for stability .

Advanced Research Questions

Q. What strategies optimize the synthesis to improve yield and minimize side products?

- Methodological Answer : Reaction optimization includes:

- Base selection : Tertiary amines (e.g., DIPEA) reduce protonation of intermediates ( highlights base-dependent yields in analogous systems) .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24 hr) and improves regioselectivity.

- Data-Driven Example :

| Base | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|

| DIPEA | 60 | 12 | 78 |

| K2CO3 | 60 | 24 | 65 |

Q. How do structural modifications (e.g., pyrazole substitution) affect biological activity?

- Methodological Answer : SAR studies require systematic substitution at the pyrazole (C-5 amino group) and dihydropyridinone (C-4 position). and suggest triazole/pyrimidine analogs enhance binding affinity via π-π stacking . Computational docking (e.g., AutoDock Vina) predicts interactions with target enzymes.

Q. What computational methods reconcile discrepancies between experimental and theoretical spectral data?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates NMR chemical shifts and IR frequencies. used this approach to resolve deviations in thiadiazolo-pyrimidine systems .

Q. How can researchers address contradictory data in stability studies under varying pH conditions?

- Methodological Answer : Design a DOE (Design of Experiments) to test stability across pH 3–9 (e.g., citrate-phosphate buffers). LC-MS monitors degradation products. ’s buffer system (pH 6.5) is a starting point for neutral conditions .

Q. What advanced techniques quantify trace impurities in this compound?

- Methodological Answer : UPLC-QTOF-MS with a BEH C18 column (1.7 µm, 2.1 × 50 mm) identifies impurities at <0.1%. ’s impurity profiling of triazolo-pyridinones provides a template .

Q. Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in polar aprotic solvents?

- Methodological Answer : Use Hansen Solubility Parameters (HSPs) to predict solubility. Experimental validation via dynamic light scattering (DLS) at 25°C in DMSO/THF mixtures. Conflicting data may arise from crystallinity differences (e.g., amorphous vs. crystalline batches).

Q. Methodological Tables

Table 1 : Comparison of Characterization Techniques

| Technique | Parameter Measured | Limitations |

|---|---|---|

| ¹H NMR | Substituent position/ratio | Overlapping peaks in aromatic regions |

| HRMS | Molecular formula | Requires high purity (>95%) |

| DFT | Spectral validation | Computational cost/time |

Table 2 : Stability Under Accelerated Conditions (40°C/75% RH)

| Time (weeks) | Purity (%) | Major Degradant |

|---|---|---|

| 0 | 99.8 | None |

| 4 | 97.2 | Oxidized pyrazole |

Properties

Molecular Formula |

C9H10N4O |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

4-(5-amino-1-methylpyrazol-3-yl)-1H-pyridin-2-one |

InChI |

InChI=1S/C9H10N4O/c1-13-8(10)5-7(12-13)6-2-3-11-9(14)4-6/h2-5H,10H2,1H3,(H,11,14) |

InChI Key |

NXQVWGQRDRDTNB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=O)NC=C2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.